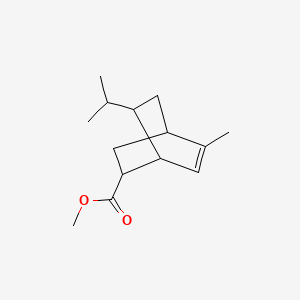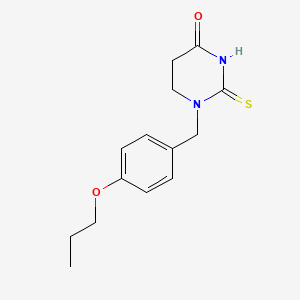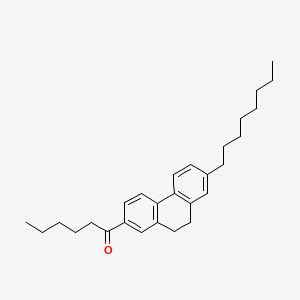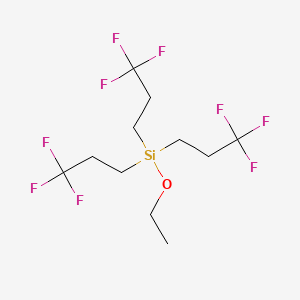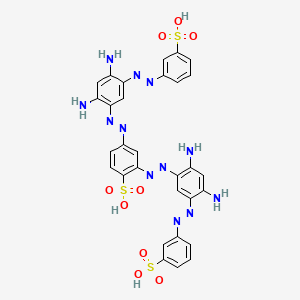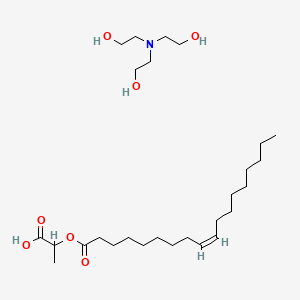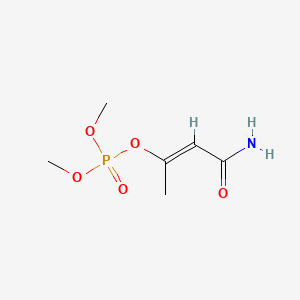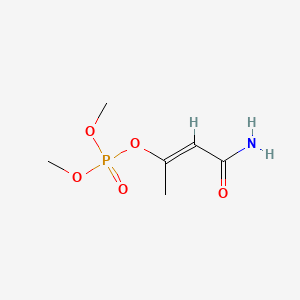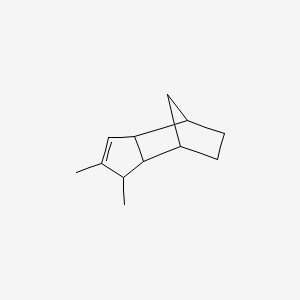
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene is a chemical compound with the molecular formula C12H18. It is a tricyclic hydrocarbon that features a unique structure, making it a subject of interest in various fields of scientific research .
Vorbereitungsmethoden
Synthesewege und Reaktionsbedingungen
Die Synthese von 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-inden beinhaltet typischerweise die Cyclisierung geeigneter Vorläufer unter bestimmten Bedingungen. Ein übliches Verfahren beinhaltet die Diels-Alder-Reaktion, bei der ein Dien und ein Dienophil unter Bildung der tricyclischen Struktur reagieren. Die Reaktionsbedingungen beinhalten oft erhöhte Temperaturen und das Vorhandensein eines Katalysators, um den Cyclisierungsprozess zu erleichtern .
Industrielle Produktionsverfahren
Die industrielle Produktion dieser Verbindung kann ähnliche Synthesewege, jedoch in größerem Maßstab, beinhalten. Die Verwendung von Durchflussreaktoren und optimierten Reaktionsbedingungen kann die Ausbeute und Reinheit des Produkts verbessern. Darüber hinaus werden Reinigungsschritte wie Destillation oder Umkristallisation verwendet, um die gewünschte Verbindung in hoher Reinheit zu erhalten .
Analyse Chemischer Reaktionen
Reaktionstypen
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-inden unterliegt verschiedenen chemischen Reaktionen, darunter:
Oxidation: Die Verbindung kann zu entsprechenden Ketonen oder Alkoholen oxidiert werden.
Reduktion: Reduktionsreaktionen können die Verbindung in gesättigtere Kohlenwasserstoffe umwandeln.
Substitution: Halogenierung und andere Substitutionsreaktionen können verschiedene funktionelle Gruppen in das Molekül einführen.
Häufige Reagenzien und Bedingungen
Oxidation: Häufige Oxidationsmittel sind Kaliumpermanganat (KMnO4) und Chromtrioxid (CrO3).
Reduktion: Hydrierung unter Verwendung von Palladium auf Kohlenstoff (Pd/C) als Katalysator ist eine typische Methode.
Substitution: Halogenierung kann unter kontrollierten Bedingungen mit Reagenzien wie Brom (Br2) oder Chlor (Cl2) erreicht werden.
Hauptprodukte
Die Hauptprodukte, die aus diesen Reaktionen gebildet werden, hängen von den spezifischen Reagenzien und Bedingungen ab, die verwendet werden. Beispielsweise kann die Oxidation Ketone oder Alkohole ergeben, während die Reduktion gesättigtere Kohlenwasserstoffe erzeugen kann .
Wissenschaftliche Forschungsanwendungen
3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-inden hat mehrere Anwendungen in der wissenschaftlichen Forschung:
Chemie: Es wird als Baustein bei der Synthese komplexerer Moleküle und als Modellverbindung bei der Untersuchung von Reaktionsmechanismen verwendet.
Biologie: Die Derivate der Verbindung werden auf ihre potenziellen biologischen Aktivitäten untersucht, einschließlich antimikrobieller und krebshemmender Eigenschaften.
Medizin: Die Forschung untersucht derzeit ihre potenziellen therapeutischen Anwendungen, insbesondere in der Medikamentenentwicklung.
Industrie: Es wird bei der Herstellung von Spezialchemikalien und Materialien verwendet, darunter Polymere und Harze.
5. Wirkmechanismus
Der Wirkmechanismus von 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-inden beinhaltet seine Interaktion mit spezifischen molekularen Zielstrukturen und Signalwegen. Die Verbindung kann als Ligand wirken, an Rezeptoren oder Enzyme binden und deren Aktivität modulieren. Diese Interaktion kann zu verschiedenen biologischen Wirkungen führen, abhängig von der spezifischen Zielstruktur und dem beteiligten Signalweg .
Wirkmechanismus
The mechanism of action of 3a,4,5,6,7,7a-Hexahydrodimethyl-4,7-methano-1H-indene involves its interaction with specific molecular targets and pathways. The compound can act as a ligand, binding to receptors or enzymes and modulating their activity. This interaction can lead to various biological effects, depending on the specific target and pathway involved .
Vergleich Mit ähnlichen Verbindungen
Ähnliche Verbindungen
- Tricyclo[5.2.1.02,6]dec-3-en : Ein weiterer tricyclischer Kohlenwasserstoff mit vergleichbaren Eigenschaften .
Dicyclopentadien: Eine verwandte Verbindung mit einer ähnlichen tricyclischen Struktur.
Einzigartigkeit
Seine Fähigkeit, verschiedene chemische Reaktionen einzugehen, und seine potenziellen biologischen Aktivitäten machen es zu einer wertvollen Verbindung in Forschung und Industrie .
Eigenschaften
CAS-Nummer |
94021-64-4 |
|---|---|
Molekularformel |
C12H18 |
Molekulargewicht |
162.27 g/mol |
IUPAC-Name |
4,5-dimethyltricyclo[5.2.1.02,6]dec-3-ene |
InChI |
InChI=1S/C12H18/c1-7-5-11-9-3-4-10(6-9)12(11)8(7)2/h5,8-12H,3-4,6H2,1-2H3 |
InChI-Schlüssel |
NZLYNLSQGCRMKH-UHFFFAOYSA-N |
Kanonische SMILES |
CC1C2C3CCC(C3)C2C=C1C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


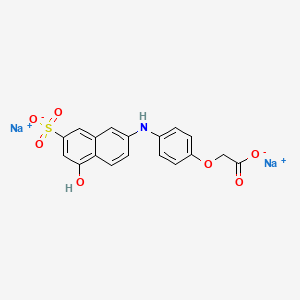
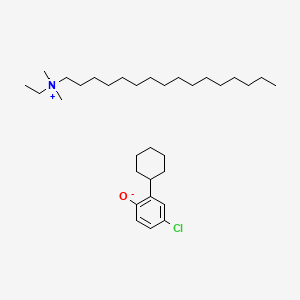
![Dodecahydro-4,4,5a-trimethylbenzo[3,4]cyclobuta[1,2-b]oxepin](/img/structure/B12678007.png)

